molecular formula C28H37NO9 B026889 4'-Demethyl Homoharringtonine CAS No. 98599-84-9

4'-Demethyl Homoharringtonine

Cat. No.: B026889
CAS No.: 98599-84-9
M. Wt: 531.6 g/mol
InChI Key: LRNKGNYRSLLFRU-KSZYUSJVSA-N
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Mechanism of Action

Target of Action

4’-Demethyl Homoharringtonine (HHT), a plant alkaloid, has been identified as a potent anti-tumor compound . The primary targets of HHT are the cellular processes involved in protein synthesis . It prevents the initial elongation step of protein synthesis, thereby inhibiting the production of proteins necessary for cancer cell growth and proliferation .

Mode of Action

HHT interacts with its targets by binding to the ribosomal machinery of the cell, specifically preventing the initial elongation step of protein synthesis . This interaction results in the inhibition of protein production, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

HHT affects several biochemical pathways. One of the key pathways influenced by HHT is the NOTCH/MYC signaling pathway, which is commonly dysregulated in hematological malignancies . HHT also impacts various physiological pathways, opening new avenues for therapeutic applications .

Pharmacokinetics

HHT is mainly metabolized in the liver and converts to a low activity of 4’-demethylation homoharringtonine by oxidation in the liver microsomes . It is absorbed slowly by intramuscular or oral administration, and it can be administered by intravenous or subcutaneous injection . These properties impact the bioavailability of HHT, influencing its therapeutic efficacy.

Result of Action

The molecular and cellular effects of HHT’s action are significant. It induces apoptosis and cell cycle arrest in G0/G1 phase in various cancer cell lines . In vivo studies have shown that HHT treatment significantly reduces human T-ALL engraftment rates and prolongs survival .

Action Environment

The action, efficacy, and stability of HHT can be influenced by various environmental factors. For instance, the natural purification of harringtonine and HHT has caused significant damage to the environment . Moreover, the extraction yield of HHT from its source, Cephalotaxus harringtonia, is better than harringtonine, which has influenced its selection for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Demethyl Homoharringtonine typically involves the partial esterification of Cephalotaxine . The reaction conditions often include the use of specific solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: Industrial production of 4’-Demethyl Homoharringtonine involves the extraction of Cephalotaxine from the Cephalotaxus species, followed by chemical modification to produce the desired compound . The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-Demethyl Homoharringtonine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of 4’-Demethyl Homoharringtonine, each with unique pharmacological properties .

Scientific Research Applications

Chemistry

  • Reference Standard : 4'-Demethyl Homoharringtonine is utilized as a reference standard in mass spectrometry and other analytical techniques to ensure accuracy in the identification and quantification of compounds in biological samples.
  • Chemical Reactions : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for understanding its stability and reactivity in biological systems.

Biology

  • Metabolic Pathway Studies : Researchers use this compound to study the metabolic pathways and mechanisms of action associated with Homoharringtonine and its derivatives. This includes investigating how the compound interacts with cellular components involved in protein synthesis.
  • Mechanism of Action : The compound exerts its effects by inhibiting protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It primarily targets ribosomes and other components of the protein synthesis machinery.

Medicine

  • Cancer Treatment : this compound is being investigated for its potential use in treating hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Clinical studies have shown that it can significantly inhibit cell growth and induce apoptosis in leukemia cells .
  • Combination Therapies : Recent research suggests that combining this compound with other therapeutic agents may enhance its efficacy while reducing side effects. This approach is particularly promising for patients with FLT3 mutations in AML .

Case Study 1: Acute Myeloid Leukemia (AML)

A study demonstrated that treatment with Homoharringtonine led to a significant inhibition of cell growth and induced apoptosis in AML cell lines. The results indicated that the compound could effectively prolong survival rates in murine models bearing human AML .

Case Study 2: Chronic Myeloid Leukemia (CML)

In clinical trials involving CML patients, this compound showed promising results when used alone or in combination with interferon-alpha. These studies reported high response rates, particularly during the early phases of treatment .

Biological Activity

4'-Demethyl Homoharringtonine (HHT) is a significant alkaloid derived from the plant Cephalotaxus, known for its potent anti-cancer properties. This compound has garnered attention in both clinical and research settings due to its ability to inhibit protein synthesis and induce apoptosis in various cancer cell lines. This article explores the biological activity of HHT, detailing its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by its complex structure, represented by the molecular formula C28H37NO9C_{28}H_{37}NO_9 . The primary mechanism through which HHT exerts its biological effects involves the inhibition of protein synthesis. Specifically, HHT binds to the ribosomal machinery, preventing the initial elongation step during translation. This leads to significant cellular consequences, including:

  • Induction of Apoptosis : HHT triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing further proliferation of malignant cells .

Cytotoxicity

Research has demonstrated that HHT exhibits cytotoxic effects across various cancer cell lines. The compound has been particularly effective against hematological malignancies such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). A study indicated that HHT significantly inhibited cell growth in T-ALL models, leading to improved survival rates in xenograft studies .

Impact on Signaling Pathways

HHT influences several critical signaling pathways involved in cancer progression. Notably, it has been shown to inhibit the NOTCH/MYC signaling pathway, which is frequently dysregulated in hematological cancers. This inhibition contributes to its anti-tumor efficacy by disrupting the communication pathways that promote cancer cell survival and proliferation .

In Vitro Studies

In vitro studies have consistently shown that HHT can effectively reduce the viability of various cancer cell lines. For instance:

  • Study on AML Cells : HHT treatment resulted in a significant decrease in cell viability and induced apoptosis in AML cell lines through mitochondrial pathway activation.
  • T-ALL Models : In patient-derived xenograft models, HHT treatment led to prolonged survival compared to control groups .

In Vivo Studies

In vivo studies using murine models have further validated the therapeutic potential of HHT:

  • Xenograft Models : Mice treated with HHT showed a marked reduction in tumor size and improved overall survival rates compared to untreated controls.
  • Mechanistic Insights : These studies provided insights into the metabolic changes induced by HHT, revealing alterations in metabolic signatures associated with apoptosis and cell cycle regulation .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Study Type Cancer Type Key Findings Reference
In VitroAcute Myeloid LeukemiaSignificant reduction in cell viability; apoptosis induced
In VitroAcute Lymphoblastic LeukemiaInhibition of NOTCH/MYC pathway; increased apoptosis
In VivoT-cell Acute Lymphoblastic LeukemiaProlonged survival in xenograft models
Mechanistic StudyVariousDisruption of protein synthesis; metabolic alterations

Properties

IUPAC Name

(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNKGNYRSLLFRU-KSZYUSJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650139
Record name O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98599-84-9
Record name O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Demethyl Homoharringtonine
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4'-Demethyl Homoharringtonine
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4'-Demethyl Homoharringtonine
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4'-Demethyl Homoharringtonine
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